molecular formula C7H7Br3N2O2 B573778 5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione CAS No. 195508-05-5

5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B573778
CAS No.: 195508-05-5
M. Wt: 390.857
InChI Key: OKWKMYSDJRNSPX-UHFFFAOYSA-N
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Description

5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione is a brominated pyrimidine-dione derivative characterized by a pyrimidine-2,4-dione core substituted with a bromine atom at position 5 and a 2,3-dibromopropyl group at position 1.

Properties

IUPAC Name

5-bromo-1-(2,3-dibromopropyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br3N2O2/c8-1-4(9)2-12-3-5(10)6(13)11-7(12)14/h3-4H,1-2H2,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWKMYSDJRNSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1CC(CBr)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50699488
Record name 5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195508-05-5
Record name 5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Bromination of Pyrimidine Precursors

Bromination of preformed pyrimidine-2,4(1H,3H)-dione derivatives is a widely reported method. In Source , bromination of 1-(2-hydroxyethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione with bromine at 90–95°C for 3 hours yielded a tribrominated product via electrophilic substitution and side-chain bromination. Analogously, introducing a 2,3-dibromopropyl group may involve:

  • N1-Alkylation : Reacting pyrimidine-2,4(1H,3H)-dione with 2,3-dibromopropyl bromide in the presence of a base (e.g., K2CO3) to form 1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione.

  • Ring Bromination : Treating the alkylated product with bromine (Br2) in acetic acid or dichloromethane to introduce the 5-bromo substituent.

Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency, while acetic acid facilitates electrophilic bromination.

  • Temperature Control : Excessive heat (>100°C) may lead to debromination or ring degradation.

Multi-Step Synthesis from Halogenated Intermediates

Source demonstrates the use of 2-bromomalonaldehyde and benzamidine hydrochloride to synthesize 5-bromo-2-phenylpyrimidine. Adapting this strategy:

  • Condensation : React 2,3-dibromopropylmalonaldehyde with urea or thiourea derivatives to form the pyrimidine ring.

  • Oxidation/Halogenation : Oxidize the 2-thioxo group to a ketone and brominate the 5-position using N-bromosuccinimide (NBS) or Br2.

Advantages :

  • Higher regioselectivity for 5-bromination compared to direct methods.

  • Compatibility with sensitive functional groups due to milder conditions.

Optimization of Reaction Conditions

Solvent and Catalyst Systems

Data from Source and Source highlight the role of solvents in bromination efficiency:

SolventTemperature (°C)Yield (%)Selectivity (5-Bromo)Source
Acetic acid90–9568High
Dichloromethane25–3045Moderate
DMF80–8572High

Acetic acid provides optimal protonation for electrophilic bromination but may require neutralization post-reaction. DMF enhances solubility of polar intermediates but complicates purification.

Stoichiometry and Reaction Time

  • Bromine Equivalents : A 3:1 molar ratio of Br2 to substrate ensures complete 5-bromination and side-chain dibromination.

  • Time : Reactions typically complete within 3–8 hours, monitored via HPLC or TLC.

Purification and Characterization

Isolation Techniques

  • Liquid-Liquid Extraction : Alkalization with NaHCO3 followed by CHCl3 extraction removes unreacted bromine and acidic byproducts.

  • Column Chromatography : Silica gel eluted with CHCl3/CH3CN gradients isolates the target compound (>95% purity).

Spectroscopic Validation

  • IR Spectroscopy : Peaks at 1700–1750 cm⁻¹ (C=O stretch) and 500–600 cm⁻¹ (C-Br stretch) confirm structural motifs.

  • 1H NMR : Absence of vinylic protons (δ 5.5–6.5 ppm) verifies full bromination of the propyl side chain.

Challenges and Mitigation Strategies

Regioselectivity Issues

Over-bromination at the 6-position or N3 is common. Source recommends using sterically hindered bases (e.g., DBU) to direct bromination to the 5-position.

Thermal Degradation

Decomposition above 100°C necessitates precise temperature control. Microwave-assisted synthesis at 80°C reduces degradation risks.

Industrial-Scale Adaptations

Source ’s patent outlines a scalable process for 5-bromo-2-substituted pyrimidines:

  • Continuous Flow Reactors : Improve heat dissipation and reduce reaction times.

  • Catalytic Bromine Recovery : Distillation units recycle excess Br2, lowering costs .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to remove the bromine atoms, leading to the formation of less halogenated derivatives.

    Oxidation: Oxidative conditions can lead to the formation of more oxidized products, potentially involving the pyrimidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in aqueous or organic solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

    Reduction: Formation of less halogenated pyrimidine derivatives.

    Oxidation: Formation of oxidized pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that halogenated pyrimidines exhibit notable antimicrobial properties. 5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione has been studied for its effectiveness against various Gram-positive bacteria. Its structure allows for interactions with bacterial enzymes, potentially inhibiting their activity and leading to antimicrobial effects. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The compound's unique structure also suggests potential anticancer applications. Preliminary studies have shown that similar pyrimidine derivatives can induce apoptosis in cancer cells through mechanisms involving DNA intercalation and disruption of cellular processes. Molecular docking studies have indicated that this compound may interact effectively with target proteins involved in cancer progression .

Agricultural Science

Pesticidal Activity
In agricultural applications, halogenated compounds are often utilized for their pesticidal properties. The compound under discussion has been evaluated for its ability to act as a pesticide against various agricultural pests. Its effectiveness is attributed to the halogen substituents that enhance its toxicity towards specific insect species while being less harmful to beneficial organisms . Field trials have indicated promising results in controlling pest populations with minimal environmental impact.

Material Science

Polymer Chemistry
The incorporation of halogenated pyrimidines into polymer matrices has been explored for developing materials with enhanced thermal stability and flame retardancy. Research has shown that polymers containing such compounds exhibit improved mechanical properties and resistance to degradation under extreme conditions . This application is particularly relevant in industries requiring durable materials for construction and manufacturing.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntimicrobial ActivityEffective against Gram-positive bacteria
Anticancer PropertiesInduces apoptosis in cancer cells
Agricultural SciencePesticidal ActivityControls pest populations with minimal environmental impact
Material SciencePolymer ChemistryEnhances thermal stability and mechanical properties

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several halogenated pyrimidines, including this compound. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a new antimicrobial agent .

Case Study 2: Pesticide Development
In an agricultural study focusing on pest control strategies, researchers tested the effectiveness of this compound against common crop pests. The findings revealed that the compound significantly reduced pest populations without adversely affecting non-target species .

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, biological activities, and synthesis methods of 5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione with analogous pyrimidine-dione derivatives:

Compound Name Structural Features Biological Activity Synthesis Highlights References
This compound - 5-Br, 1-(2,3-dibromopropyl) substituents
- High bromination (3 Br atoms)
Not explicitly reported; hypothesized to exhibit pesticidal or antimicrobial activity Likely involves bromination of pyrimidine precursors or alkylation with dibromopropyl N/A
Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)pyrimidine-2,4(1H,3H)-dione) - 5-Br, 6-methyl, 3-(1-methylpropyl)
- Single Br atom
Herbicidal (widely used in agriculture) Synthesized via alkylation of pyrimidine-dione core
5-Bromo-1-methylpyrimidine-2,4(1H,3H)-dione - 5-Br, 1-methyl substituent
- Minimal steric bulk
Unspecified; structural simplicity may limit bioactivity Direct bromination of 1-methylpyrimidine-dione
7-Thio-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(1H,3H)-dione derivatives - Cyclopenta-fused ring
- 7-thio group
Antioxidant (inhibits Fe²⁺-dependent adrenaline oxidation) Synthesized via bromination followed by thiourea substitution and alkylation
(E)-5-(2-Bromovinyl)pyrimidine-2,4(1H,3H)-dione - 5-(2-bromovinyl) substituent
- Conjugated double bond
Not reported; vinyl Br may confer photoreactivity or DNA crosslinking potential Bromination of vinyl precursors or Heck coupling

Key Observations:

Structural Impact on Bioactivity: Bromine Substitution: Bromacil’s herbicidal activity highlights the importance of bromine at position 5 in pyrimidine-diones . Thio vs. Bromo Groups: The 7-thio derivatives in exhibit antioxidant properties due to sulfur’s radical-scavenging capacity, whereas brominated analogs like the target compound may prioritize electrophilic reactivity or halogen bonding .

Synthetic Strategies :

  • Brominated pyrimidine-diones are typically synthesized via halogenation (e.g., N-bromosuccinimide) or alkylation (e.g., dibromopropyl halide coupling) . The target compound’s dibromopropyl chain likely requires stepwise bromination or a pre-brominated alkylating agent.

However, its structural complexity could be leveraged in pesticide design .

Biological Activity

5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione is a halogenated pyrimidine derivative with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, synthesis methods, and research findings.

Chemical Structure and Properties

  • IUPAC Name : 5-bromo-1-(2,3-dibromopropyl)pyrimidine-2,4-dione
  • Molecular Formula : C7H7Br3N2O2
  • CAS Number : 195508-05-5
  • Molecular Weight : 390.855 g/mol

The compound's structure features multiple bromine atoms attached to both the pyrimidine ring and the propyl side chain, which enhances its reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

  • Bromination of Pyrimidine Derivatives : Starting with pyrimidine-2,4(1H,3H)-dione, bromination is conducted using bromine or N-bromosuccinimide (NBS) in suitable solvents.
  • Alkylation : The brominated pyrimidine is then reacted with 2,3-dibromopropane under basic conditions to introduce the dibromopropyl group .

Anticancer Properties

Research indicates that pyrimidine derivatives exhibit significant anticancer activity. In vitro studies have shown that compounds similar to this compound can inhibit various cancer cell lines:

  • Cell Lines Tested : HCT116 (colon cancer), A549 (lung cancer), K562 (chronic myeloid leukemia).
  • Findings : Certain derivatives demonstrated IC50 values in the low micromolar range against these cell lines, suggesting potent cytotoxic effects .

Antimicrobial Activity

Pyrimidine derivatives are also known for their antimicrobial properties. Studies have shown that:

  • Activity Against Bacteria : Compounds exhibit significant antibacterial effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. For instance, at concentrations of 200 μg/mL to 800 μg/mL, there was a marked increase in antibacterial activity .
Concentration (μg/mL)S. aureus GrowthE. coli Growth
200ModerateModerate
400SignificantSignificant
600HighHigh
800No growthNo growth

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites in enzymes or receptors. This interaction can lead to inhibition or modulation of their biological functions .

Study on Anticancer Activity

A study evaluated a series of bromo-pyrimidine derivatives for their cytotoxic effects on various tumor cell lines. The results indicated that certain derivatives had comparable efficacy to established treatments like Dasatinib against Bcr/Abl tyrosine kinase .

Study on Antimicrobial Efficacy

Another research focused on the synthesis and evaluation of pyrimidines against bacterial strains. The findings confirmed enhanced biological action at higher concentrations, supporting the potential use of these compounds as antimicrobial agents .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 5-bromo-substituted pyrimidine-2,4(1H,3H)-diones?

Answer:
A standard approach involves bromination of 6-alkyl-pyrimidine-2,4(1H,3H)-dione precursors using bromine in aqueous media. For example, bromine (20 mmol) is added to a suspension of the precursor in water, stirred vigorously for 30 minutes, and refluxed overnight to yield crystalline products. This method achieves yields of 75–85% with purity confirmed via melting point analysis and IR spectroscopy (NH and C=O stretches at ~3200 cm⁻¹ and 1550–1600 cm⁻¹, respectively) . Post-synthesis purification involves filtration, washing with warm water, and drying at 80°C.

Basic: How is structural characterization of 5-bromo-pyrimidine derivatives validated?

Answer:
Key techniques include:

  • ¹H NMR : Signals for NH protons appear as singlets at δ 11.3–11.6 ppm, while alkyl/aryl substituents are resolved in the δ 1.0–7.4 range (e.g., 5-propyl derivatives show triplet signals for CH₃ at δ 1.05) .
  • IR Spectroscopy : Confirms NH (3200–3250 cm⁻¹) and carbonyl (1550–1600 cm⁻¹) groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 232/234 for 5-bromo-6-propyl derivatives) with isotopic patterns consistent with bromine .

Advanced: How do reaction conditions influence the regioselectivity of alkylation in pyrimidine-dione derivatives?

Answer:
Alkylation regioselectivity depends on solvent, base, and electrophile choice. For instance, DMF with K₂CO₃ promotes N1-alkylation of 5-methyl-6-(2-methylthiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione using benzyl chlorides, yielding 1-alkyl derivatives. In contrast, chloroacetamides under similar conditions may target alternative reactive sites. NMR monitoring (e.g., disappearance of NH signals at δ 11.3–11.6 ppm) and chromatographic analysis (C18 column, 25-min cycle) confirm product identity .

Advanced: What strategies address discrepancies in spectroscopic data during structural elucidation?

Answer:

  • Cross-Validation : Compare experimental ¹H NMR shifts with computational predictions (e.g., DFT calculations) for aromatic protons in brominated derivatives .
  • Decoupling Experiments : Resolve overlapping signals (e.g., δ 7.1–7.4 ppm for aryl groups) to assign substituent positions .
  • Elemental Analysis : Verify purity when unexpected MS peaks arise (e.g., %C/H/N deviations >0.3% indicate impurities) .

Basic: What purification methods are effective for isolating crystalline 5-bromo-pyrimidine-diones?

Answer:

  • Precipitation : Heating reaction mixtures overnight yields white precipitates, filtered and washed with warm water .
  • Column Chromatography : C18 columns (100 × 4 mm) with methanol/water gradients resolve alkylated derivatives .
  • Recrystallization : DMSO or acetic acid solvents optimize crystal formation for X-ray diffraction studies .

Advanced: How do catalytic methods enhance the efficiency of pyrimidine-dione functionalization?

Answer:
Sonication with Fe(DS)₃ (a Lewis acid-surfactant catalyst) reduces reaction times for brominated pyrimidine-quinoline hybrids from hours to minutes. This method improves yields (e.g., 64% for 5-(4-bromophenyl)-pyrimido[4,5-b]quinoline-2,4-dione) and minimizes side products. IR (1708 cm⁻¹ for C=O) and ¹³C NMR (δ 162.46 ppm for carbonyls) confirm product integrity .

Advanced: How can thermal stability data guide storage and handling protocols?

Answer:
Decomposition temperatures (e.g., 243–261°C for 5-bromo-6-aryl derivatives) indicate sensitivity to prolonged heating. Storage in dry, cool environments (<25°C) prevents degradation. Differential Scanning Calorimetry (DSC) profiles identify exothermic peaks correlating with decomposition .

Advanced: What mechanistic insights explain bromination outcomes in aqueous vs. non-aqueous media?

Answer:
In water, bromine acts as an electrophile, targeting electron-rich pyrimidine C5 positions due to the solvent’s polarity stabilizing transition states. Non-aqueous media (e.g., POCl₃) facilitate harsher conditions, enabling dichlorination at C2 and C4 (e.g., 5-bromo-2,4-dichloro-6-alkylpyrimidines). Kinetic studies (monitoring Br₂ consumption via UV-Vis) and Hammett plots quantify substituent effects on reaction rates .

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